9-cis-13,14-Dihydro 13-methylretinoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

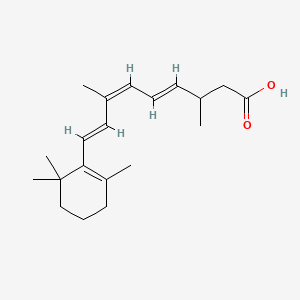

9-cis-13,14-Dihydro 13-methylretinoic Acid is an organic compound characterized by its complex structure, which includes multiple double bonds and a cyclohexene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-cis-13,14-Dihydro 13-methylretinoic Acid typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of double bonds. Common synthetic routes may include:

Aldol Condensation: This reaction can be used to form the carbon-carbon bonds necessary for the nonadienoic acid chain.

Wittig Reaction: This reaction is often employed to introduce double bonds into the molecule.

Cyclization: The formation of the cyclohexene ring can be achieved through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency.

Análisis De Reacciones Químicas

Types of Reactions

9-cis-13,14-Dihydro 13-methylretinoic Acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert double bonds to single bonds, altering the compound’s structure.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 9-cis-13,14-Dihydro 13-methylretinoic Acid can be used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Its interactions with enzymes and receptors can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, derivatives of this compound may be explored for their pharmacological properties. The compound’s structure may be modified to enhance its efficacy and reduce toxicity.

Industry

In industry, this compound can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for various industrial applications.

Mecanismo De Acción

The mechanism of action of 9-cis-13,14-Dihydro 13-methylretinoic Acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects.

Comparación Con Compuestos Similares

Similar Compounds

Retinoic Acid: Similar in structure, retinoic acid is known for its role in cell differentiation and growth.

Beta-Carotene: A precursor to vitamin A, beta-carotene shares structural similarities with the compound.

Lycopene: Another carotenoid, lycopene has a similar conjugated double-bond system.

Uniqueness

9-cis-13,14-Dihydro 13-methylretinoic Acid is unique due to its specific arrangement of double bonds and the presence of a cyclohexene ring. These features contribute to its distinct chemical and biological properties.

Actividad Biológica

9-cis-13,14-Dihydro 13-methylretinoic Acid (9CDHRA) is a novel endogenous retinoid that has garnered significant attention due to its biological activity as a ligand for retinoid X receptors (RXRs). This compound is part of a broader class of retinoids, which are derivatives of vitamin A and play crucial roles in cellular processes such as growth, differentiation, and apoptosis. The following sections will detail the biological activity, mechanisms of action, and relevant research findings concerning 9CDHRA.

9CDHRA functions primarily as an RXR ligand, exhibiting biological activities similar to synthetic RXR agonists. It binds to RXRs and activates transcriptional pathways that are crucial for various physiological functions. The compound's ability to transactivate RXRs has been demonstrated in multiple assays, indicating its role in regulating gene expression linked to cell differentiation and proliferation.

Physiological Relevance

Research has shown that 9CDHRA is present at significant concentrations in various tissues, including serum and liver, with physiological levels reaching approximately 118 ± 15 ng/ml in serum and 135 ± 12 ng/g in liver samples from wild-type mice . This suggests that 9CDHRA plays an essential role in normal physiological processes.

Comparative Biological Effects

A comparison of the effects of 9CDHRA with other retinoids reveals distinct biological activities:

| Retinoid | Mechanism | Effect on Cell Proliferation | Differentiation Induction |

|---|---|---|---|

| 9-cis-13,14-Dihydro RA | RXR agonist | Inhibits growth | Induces differentiation |

| All-trans Retinoic Acid | RAR and RXR agonist | Inhibits growth | Induces differentiation |

| 13-cis Retinoic Acid | RAR agonist | Variable effects | Induces differentiation |

This table illustrates that while all three compounds inhibit cell proliferation, their mechanisms and specific effects on differentiation can differ significantly.

Memory Deficits in Rbp1-/- Mice

A notable study involved mice lacking the cellular retinol-binding protein (Rbp1-/-), which displayed memory deficits attributed to compromised RXR signaling. Treatment with 9CDHRA was found to rescue these deficits, demonstrating its potential therapeutic implications . The study highlighted the importance of endogenous retinoids like 9CDHRA in cognitive functions mediated by RXR signaling pathways.

Cancer Research Insights

Research indicates that 9CDHRA exhibits anti-proliferative effects on various cancer cell lines. For instance, it has been shown to inhibit the growth of neuroblastoma cells by suppressing myc expression more effectively than all-trans retinoic acid . Additionally, studies suggest that it may have cancer-preventive properties based on its ability to induce apoptosis in transformed cells .

Gene Expression Profiling

Gene expression analyses have revealed that both R- and S-enantiomers of 9CDHRA can activate RXRs and exhibit selectivity similar to that of 9-cis-retinoic acid (9CRA). This was evidenced through experiments using human dendritic cells where 9CDHRA demonstrated transcriptional activity comparable to synthetic RXR ligands .

Pharmacokinetics

Pharmacokinetic studies have shown that the elimination pathways for 9CDHRA involve metabolic processes similar to those observed with other retinoids. The compound's plasma concentration dynamics were assessed over time, revealing a dose-dependent reduction in plasma retinol concentration following administration .

Propiedades

IUPAC Name |

(4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-4,6,8-trienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,16H,7,10,13-14H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTOYXKSKSDVOOD-ACUHIMHNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(C)CC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(C)CC(=O)O)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.